Neodecanoic acid, ruthenium salt

Description

Molecular Architecture and Crystallographic Analysis

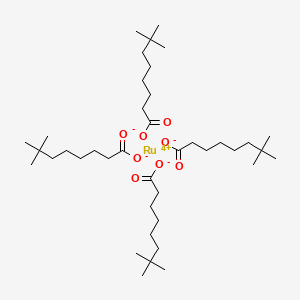

The molecular formula of neodecanoic acid, ruthenium salt is C₁₀H₂₀O₂·xRu , where x denotes the stoichiometric ratio of ruthenium to the neodecanoate ligand. While single-crystal X-ray diffraction data for this specific compound remain unreported, structural analogs provide insights into its likely coordination geometry. Ruthenium carboxylates typically adopt octahedral or pseudo-octahedral configurations, with carboxylate ligands acting as bidentate or bridging donors.

In β-ruthenium trichloride (β-RuCl₃), ruthenium atoms occupy distorted octahedral sites with chlorine ligands. By analogy, neodecanoate ligands in the title compound may coordinate via their carboxylate groups, leaving vacant sites for additional ligands (e.g., chloride, hydroxide, or solvent molecules). The branched alkyl chain of neodecanoic acid induces steric effects that likely influence the coordination sphere and crystal packing.

Table 1: Hypothetical structural parameters of this compound

Properties

CAS No. |

93894-43-0 |

|---|---|

Molecular Formula |

C40H76O8Ru |

Molecular Weight |

786.1 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;ruthenium(4+) |

InChI |

InChI=1S/4C10H20O2.Ru/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |

InChI Key |

OQYWOWSYGXZKRJ-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ru+4] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Neodecanoic Acid: A branched-chain fatty acid (7,7-dimethyloctanoic acid)

- Ruthenium Source: Ruthenium tetroxide or ruthenium chloride salts, often in the +4 oxidation state

- Solvents: Typically aqueous acidic media (e.g., hydrochloric acid) or organic solvents depending on the procedure

- Additional Reagents: Ammonium chloride or other ammonium salts for precipitation steps

General Synthetic Route

The synthesis generally involves the following key steps:

Preparation of Ruthenium Precursor Solution:

Ruthenium tetroxide is dissolved in hydrochloric acid to form ruthenium chloride complexes. This solution serves as the ruthenium source for complexation.Reaction with Neodecanoic Acid:

Neodecanoic acid is introduced to the ruthenium chloride solution. The carboxylic acid groups coordinate with ruthenium ions, forming the ruthenium salt of neodecanoic acid. This coordination is facilitated by the acidic environment and controlled temperature conditions.Precipitation and Isolation:

The ruthenium salt complex precipitates out of solution upon addition of ammonium chloride or by adjusting pH and temperature. The precipitate is collected by filtration, washed with alcohol or ammonium salt solutions to remove impurities, and dried under controlled conditions.Purification:

Recrystallization from acidic solutions (e.g., 2% hydrochloric acid) may be performed to improve purity. Drying over phosphorus pentoxide ensures removal of moisture.

Detailed Experimental Conditions

| Step | Conditions/Details |

|---|---|

| Ruthenium precursor prep | Dissolve ruthenium tetroxide in 6 N HCl; saturate with chlorine to stabilize ruthenium chloride |

| Complexation | Mix ruthenium chloride solution with neodecanoic acid under stirring; maintain acidic pH |

| Precipitation | Add saturated ammonium chloride solution dropwise; boil for 10 minutes to coagulate precipitate |

| Filtration and washing | Filter precipitate on Gooch crucible; wash with 95% alcohol until washings are colorless |

| Drying | Dry over phosphorus pentoxide in desiccator; grind to homogenize |

| Recrystallization (optional) | Recrystallize from 2% HCl solution for higher purity |

Notes on Reaction Mechanism and Optimization

- The ruthenium ion coordinates with the carboxylate groups of neodecanoic acid, forming a stable chelate complex.

- Boiling and controlled pH adjustment are critical to ensure complete precipitation and avoid colloidal suspensions.

- Washing with ammonium salts prevents deflagration during ignition and removes residual impurities.

- The presence of nitrosochloride impurities (RuCl3NO) can affect precipitation and requires specific treatments, though these are often ineffective in removing the nitroso group.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Ruthenium source | Ruthenium tetroxide in 6 N HCl | Chlorine saturation stabilizes Ru(IV) species |

| Neodecanoic acid ratio | Stoichiometric to slight excess | Ensures complete complexation |

| pH during precipitation | Near neutral to slightly acidic | Precipitate forms as solution approaches neutrality |

| Temperature | Boiling (~100 °C) during precipitation | Promotes coagulation and settling of precipitate |

| Precipitation agent | Saturated ammonium chloride solution | Facilitates formation of ammonium chlororuthenate salt |

| Washing solvent | 95% alcohol, ammonium sulfate solution | Removes impurities, prevents ignition hazards |

| Drying method | Over phosphorus pentoxide in desiccator | Ensures moisture removal and product stability |

Research Findings and Observations

- The ruthenium content in the final salt typically ranges around 30.9–31.2% by weight, depending on preparation and purification methods.

- Complete precipitation of ruthenium is achieved by careful control of pH and addition of ammonium chloride, with no detectable ruthenium in filtrates after washing.

- The coordination complex exhibits enhanced catalytic activity compared to non-metallic neodecanoic acid or simpler ruthenium salts due to the branched fatty acid ligand environment.

- Attempts to remove nitrosochloride impurities by boiling with chlorine or alkaline peroxide solutions have limited success, indicating the need for careful precursor preparation.

Scientific Research Applications

Catalytic Applications

Neodecanoic acid, ruthenium salt is primarily utilized as a catalyst in various chemical reactions. Its effectiveness stems from the unique properties of ruthenium as a transition metal, which can facilitate numerous catalytic processes.

Hydrogenation Reactions

Ruthenium compounds are known for their ability to catalyze hydrogenation reactions effectively. Neodecanoic acid, when combined with ruthenium, enhances the selectivity and efficiency of these reactions. For example, studies have shown that ruthenium catalysts can hydrogenate alkenes and alkynes under mild conditions, resulting in high yields of saturated products .

Oxidation Reactions

The catalytic oxidation of organic substrates using this compound has been investigated. The compound acts as a catalyst for the oxidation of alcohols to aldehydes and ketones, demonstrating high activity and selectivity .

Medicinal Chemistry

The potential of this compound extends into medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Properties

Ruthenium complexes have been studied extensively for their anticancer properties. Neodecanoic acid, when coordinated with ruthenium, can enhance the bioactivity of these complexes. For instance, certain ruthenium(III) complexes have shown significant cytotoxic effects against various cancer cell lines. Case studies indicate that these complexes can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Clinical Trials

Several ruthenium-based compounds have progressed to clinical trials for cancer treatment. Notably, NAMI-A and KP1019 are examples where ruthenium's unique properties have been harnessed to combat metastatic cancer effectively . These studies highlight the importance of optimizing ligand environments around ruthenium to improve solubility and bioavailability.

Environmental Applications

This compound also finds applications in environmental chemistry.

Heavy Metal Removal

Research indicates that neodecanoic acid can be utilized as an extractant for heavy metals from contaminated solutions. For instance, it has been employed to selectively extract lead from lead-containing solutions during the purification processes of iridium salts . This application is crucial for environmental remediation efforts.

Data Tables

Case Studies

-

Case Study 1: Anticancer Efficacy

A study investigated the effects of a ruthenium complex derived from neodecanoic acid on human colon carcinoma cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an effective anticancer agent . -

Case Study 2: Environmental Remediation

In another study focusing on heavy metal extraction, neodecanoic acid was used successfully to separate lead from industrial wastewater, demonstrating its effectiveness as an environmentally friendly extractant .

Mechanism of Action

The mechanism of action of neodecanoic acid, ruthenium salt involves the interaction of the ruthenium center with molecular targets. In catalytic applications, the ruthenium center facilitates the transfer of electrons, enabling various chemical transformations. In biological applications, the ruthenium center can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

Physicochemical Properties

| Property | Cobalt Salt | Neodymium Salt | Potassium Salt | Ruthenium Salt (Inferred) |

|---|---|---|---|---|

| Solubility | Low in water | Low in water | High in water | Low in water, soluble in organics |

| Thermal Stability | Stable up to 200°C | High (rare earth) | Moderate | High (transition metal) |

| Metal Content | ~23% Co | ~20% Nd | ~19% K | Variable (Ru: ~30–40%) |

Market and Regulatory Trends

- Market Growth: Neodecanoic acid derivatives are projected to grow at 4.25% CAGR (2023–2030), driven by tire and polymer demand .

- Cobalt Salt Dominance : Accounts for >40% of metal carboxylate sales due to automotive sector reliance .

- Regulatory Status :

Research Findings and Data Tables

Solvent Extraction Selectivity (Neodecanoic Acid Systems)

| Metal | pH₅₀ (Extraction) | Selectivity Order |

|---|---|---|

| Cu²⁺ | 3.42 | Highest affinity |

| Ni²⁺ | 5.08 | |

| Co²⁺ | 5.73 | |

| Ca²⁺ | 7.48 | Lowest affinity |

Data from solvent extraction studies using neodecanoic acid synergists .

Performance Metrics of Metal Salts

| Metric | Cobalt Salt | Ruthenium Salt (Projected) |

|---|---|---|

| Adhesion Strength (MPa) | 12–15 | N/A (catalytic efficiency) |

| Thermal Degradation (°C) | 220 | >300 |

| Market Price (USD/kg) | 25–30 | 80–120 |

Q & A

Q. What strategies can resolve ambiguities in the literature regarding the catalytic cycle of this compound in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.